molecular formula C11H12N2 B14501236 3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 63314-73-8

3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14501236
CAS No.: 63314-73-8
M. Wt: 172.23 g/mol
InChI Key: SIYFJXLOINVIDK-UHFFFAOYSA-N
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Description

3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and materials science. The presence of an ethenyl group and a phenyl group attached to the pyrazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with an α,β-unsaturated ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
  • 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole

Uniqueness

3-Ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This structural feature differentiates it from other pyrazole derivatives and enhances its versatility in various applications .

Properties

CAS No.

63314-73-8

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-ethenyl-5-phenyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h2-7,11,13H,1,8H2

InChI Key

SIYFJXLOINVIDK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NNC(C1)C2=CC=CC=C2

Origin of Product

United States

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